![molecular formula C18H28N2O4 B2742063 4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid CAS No. 1047680-73-8](/img/structure/B2742063.png)
4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, also known as DPP-4 inhibitor, is a drug that is used to treat type 2 diabetes mellitus. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down incretin hormones. Incretin hormones are released by the intestine in response to food intake and stimulate insulin secretion.
Mechanism of Action
4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid inhibitor works by inhibiting the enzyme 4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, which is responsible for breaking down incretin hormones. By inhibiting 4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, the levels of incretin hormones in the body are increased, which stimulates insulin secretion and lowers blood glucose levels.
Biochemical and Physiological Effects:
4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid inhibitor has been shown to have a number of biochemical and physiological effects. It increases insulin secretion, reduces glucagon secretion, and improves glucose tolerance. It also has anti-inflammatory and anti-oxidant effects, which may contribute to its cardiovascular protective effects.
Advantages and Limitations for Lab Experiments
4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid inhibitor has several advantages for lab experiments. It is a highly specific inhibitor of 4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid and has a low risk of off-target effects. It is also available in pure form, making it easy to use in experiments. However, 4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid inhibitor has some limitations as well. It has a short half-life and may require frequent dosing in experiments. It may also have different effects in different animal models, which may limit its generalizability.
Future Directions
There are several future directions for research on 4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid inhibitor. One area of interest is the potential for combination therapy with other drugs for the treatment of type 2 diabetes mellitus. Another area of interest is the role of 4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid inhibitor in the prevention of cardiovascular disease in patients with type 2 diabetes. Additionally, further research is needed to understand the long-term safety and efficacy of 4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid inhibitor in the treatment of type 2 diabetes mellitus.
Synthesis Methods
The synthesis of 4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid inhibitor involves the reaction of 3,5-dimethylaniline with 3-isopropoxypropylamine, followed by the addition of diethyl oxalate and subsequent hydrolysis to yield the final product.
Scientific Research Applications
4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid inhibitor has been extensively studied for its therapeutic potential in treating type 2 diabetes mellitus. It has been shown to improve glycemic control, reduce HbA1c levels, and lower the risk of cardiovascular events in patients with type 2 diabetes.
properties
IUPAC Name |
4-(3,5-dimethylanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-12(2)24-7-5-6-19-16(18(22)23)11-17(21)20-15-9-13(3)8-14(4)10-15/h8-10,12,16,19H,5-7,11H2,1-4H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVVAURAGZPLAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCCOC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.